molecular formula C32H45ClFN3O4Si2 B2568409 4-amino-1-((2R,3R,4R,5R)-4-((tert-butyldimethylsilyl)oxy)-5-(((tert-butyldiphenylsilyl)oxy)methyl)-5-(chloromethyl)-3-fluorotetrahydrofuran-2-yl)pyrimidin-2(1H)-one CAS No. 1445379-90-7

4-amino-1-((2R,3R,4R,5R)-4-((tert-butyldimethylsilyl)oxy)-5-(((tert-butyldiphenylsilyl)oxy)methyl)-5-(chloromethyl)-3-fluorotetrahydrofuran-2-yl)pyrimidin-2(1H)-one

Cat. No.: B2568409
CAS No.: 1445379-90-7
M. Wt: 646.35
InChI Key: KECWVZJKGKVMCV-FFAHVWSXSA-N
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Description

This compound is a highly modified nucleoside analog characterized by a pyrimidin-2(1H)-one core substituted with a 4-amino group and a complex tetrahydrofuran (THF) moiety. The THF ring features multiple stereochemical modifications:

  • Protective groups: A tert-butyldimethylsilyl (TBDMS) group at the 4-hydroxy position and a tert-butyldiphenylsilyl (TBDPS) group at the 5-hydroxymethyl position. These silyl ethers enhance solubility and stability during synthetic processes .
  • Functional substituents: A chloromethyl group and a fluorine atom at the 3-position of the THF ring. The chlorine atom introduces electrophilic reactivity, while fluorine enhances metabolic stability and bioavailability .

This compound is likely designed for antiviral or anticancer applications, given its structural resemblance to nucleoside reverse transcriptase inhibitors (NRTIs) like lamivudine and emtricitabine .

Properties

IUPAC Name

4-amino-1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-(chloromethyl)-3-fluorooxolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H45ClFN3O4Si2/c1-30(2,3)42(7,8)41-27-26(34)28(37-20-19-25(35)36-29(37)38)40-32(27,21-33)22-39-43(31(4,5)6,23-15-11-9-12-16-23)24-17-13-10-14-18-24/h9-20,26-28H,21-22H2,1-8H3,(H2,35,36,38)/t26-,27+,28-,32-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECWVZJKGKVMCV-FFAHVWSXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(C(OC1(CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)CCl)N4C=CC(=NC4=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1[C@H]([C@@H](O[C@@]1(CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)CCl)N4C=CC(=NC4=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H45ClFN3O4Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-amino-1-((2R,3R,4R,5R)-4-((tert-butyldimethylsilyl)oxy)-5-(((tert-butyldiphenylsilyl)oxy)methyl)-5-(chloromethyl)-3-fluorotetrahydrofuran-2-yl)pyrimidin-2(1H)-one (CAS No. 1445379-90-7) is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidinone core with several functional groups that enhance its biological activity. The presence of tert-butyldimethylsilyl and tert-butyldiphenylsilyl moieties suggests a potential for increased lipophilicity and stability, which may influence its interaction with biological targets.

Anticancer Properties

Research indicates that compounds similar to 4-amino-1 have shown significant anticancer activity. For instance, studies on related pyrimidine derivatives have demonstrated their ability to inhibit cancer cell proliferation by interfering with nutrient transport systems essential for tumor growth. This mechanism is particularly effective in targeting cancer cells while sparing normal cells due to their adaptive metabolic pathways .

The proposed mechanism of action involves the downregulation of nutrient transporters and induction of autophagy in cancer cells. This leads to nutrient deprivation, effectively "starving" the cancer cells and promoting apoptosis. Additionally, the compound may activate protein phosphatase 2A (PP2A), which is involved in regulating various cellular processes including cell growth and metabolism .

In Vitro Studies

In vitro studies have shown that analogs of this compound can induce significant cytotoxicity in various cancer cell lines at concentrations around 2 μM. The cytotoxic effects are attributed to the activation of PP2A, which restricts nutrient access by downregulating amino acid and glucose transporters .

In Vivo Studies

Animal models have been utilized to assess the efficacy of similar compounds in vivo. These studies demonstrate promising results in reducing tumor size and improving survival rates without significant toxicity to normal tissues .

Data Table: Summary of Biological Activities

Activity Effect Concentration Reference
CytotoxicityInduces apoptosis in cancer cells~2 μM
Nutrient Transport InhibitionDownregulation of transportersNot specified
Tumor Growth InhibitionSignificant reduction in tumor sizeVaries by model

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Weight (g/mol) Key Features Biological Relevance Reference
Target Compound TBDMS, TBDPS, ClCH2, F ~650 (estimated) Dual silyl protection, chloromethyl, fluorinated THF Potential antiviral (RdRp inhibition)
Compound 10 Difluoromethoxy, 4-methoxyphenyl diphenylmethyl 872.9 Difluoromethoxy enhances lipophilicity; used in nucleotide prodrugs SARS-CoV-2 RdRp inhibitor
Compound 11 Hydroxy, hydroxymethyl, F 344.3 Deprotected analog of Compound 10; improved water solubility Antiviral metabolite
4-amino-5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2(1H)-one Hydroxymethyl, F 229.2 Dideoxycytidine analog; lacks silyl protection Reverse transcriptase inhibitor (HIV/HBV)
Compound 13 Azetidin-1-ylmethyl, 4-methoxyphenyl diphenylmethyl 905.0 Azetidine introduces rigidity; TBDPS for stability Antiviral prodrug
4-amino-1-((2R,5S)-2-((TBDMS)oxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one TBDMS, oxathiolane, F 361.5 Oxathiolane mimics ribose; TBDMS stabilizes 2'-OH Antiviral (similar to FTC)

Key Findings

Protective Group Strategy :

  • The dual silyl protection (TBDMS and TBDPS) in the target compound contrasts with single-protection analogs like Compound 10 (TBDPS only) and Compound 9 (TBDMS only) . This dual strategy may improve stability during synthesis but could complicate deprotection steps .
  • In contrast, Compound 11 lacks silyl groups entirely, favoring aqueous solubility but requiring prodrug activation .

Fluorination Impact :

  • Fluorine at the 3-position (target compound) or 5-position (Compound 12) enhances metabolic stability by resisting cytochrome P450 oxidation, a common feature in FDA-approved NRTIs .

Chloromethyl vs. Hydroxymethyl :

  • The chloromethyl group in the target compound introduces electrophilicity, enabling covalent binding to viral polymerases. However, this may increase off-target toxicity compared to hydroxymethyl analogs like Compound 11 .

Stereochemical Precision :

  • The (2R,3R,4R,5R) configuration aligns with bioactive conformations seen in Compound 10 and lamivudine, whereas mismatched stereochemistry (e.g., 2S in Compound 27 ) reduces efficacy.

Synthetic Complexity :

  • The target compound’s synthesis likely requires multi-step silylation and fluorination, similar to Compound 10’s route (CuI-mediated fluorination, TBDPS protection) .

Research Implications

  • Antiviral Potential: The combination of fluorine, chloromethyl, and dual silyl groups positions this compound as a candidate for targeting RNA viruses (e.g., SARS-CoV-2, HCV). Comparative studies with Compounds 10 and 11 are warranted .
  • Toxicity Considerations: The chloromethyl group necessitates rigorous toxicity profiling compared to non-halogenated analogs like Compound 12 .
  • Prodrug Development : The TBDPS/TBDMS groups suggest a prodrug strategy, with in vivo deprotection yielding active metabolites akin to Compound 11 .

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